Benzyl (2-amino-3,3-difluoropropyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-(2-amino-3,3-difluoropropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2/c12-10(13)9(14)6-15-11(16)17-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSXLAKLBBKZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Using Benzyl Chloroformate and 2-Amino-3,3-difluoropropanol
Overview:
The primary synthetic method involves the reaction of benzyl chloroformate with 2-amino-3,3-difluoropropanol in the presence of a base, typically triethylamine, under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction yields the benzyl carbamate derivative, which can be further converted into its oxalate salt for enhanced solubility and stability.
- Reactants: Benzyl chloroformate + 2-amino-3,3-difluoropropanol
- Base: Triethylamine
- Conditions: Anhydrous solvent, controlled temperature (usually 0–25°C)
- Post-treatment: Addition of oxalic acid to form oxalate salt (optional)
- Anhydrous conditions are critical to prevent carbamate hydrolysis.
- The reaction is typically carried out under stirring with slow addition of benzyl chloroformate to control exothermicity.
- The oxalate salt form improves solubility and handling properties for further reactions or formulations.
- Industrial scale synthesis reports consistent yields above 75%.
- Purification is commonly performed by recrystallization or column chromatography to achieve high purity.
Transcarbamation and Amidation via Potassium Carbonate in Alcohols
Overview:
A novel and efficient method for converting benzyl carbamates to other carbamate derivatives or amides involves the use of potassium carbonate in primary or secondary alcohols under reflux conditions. This method is mild, environmentally friendly, and provides good to excellent yields.
- Reagents: Benzyl carbamate derivative, potassium carbonate (K2CO3)
- Solvents: Primary alcohols (methanol, ethanol) for transcarbamation; secondary alcohols (isopropanol) for amidation
- Conditions: Reflux for 16–24 hours
- Workup: Simple filtration and solvent removal, followed by purification
- In methanol or ethanol, benzyl carbamate undergoes transcarbamation to yield methyl or ethyl carbamates in 75–84% yields.
- In isopropanol, amidation occurs giving amides in 71–81% yields.
- No reaction or recovery of starting material occurs in tertiary alcohols like t-butyl alcohol.
| Entry | Substrate R Group | Alcohol Solvent | Product Type | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 7-IsoBenzofuranyl | Methanol | Methyl carbamate | 18 | 78 |
| 2 | 7-IsoBenzofuranyl | Ethanol | Ethyl carbamate | 18 | 76 |
| 3 | 7-IsoBenzofuranyl | Isopropanol | Amide | 18 | 81 |
| 4 | Cyclohexyl | Methanol | Methyl carbamate | 18 | 80 |
| 5 | Cyclohexyl | Ethanol | Ethyl carbamate | 18 | 82 |
| 6 | Cyclohexyl | Isopropanol | Amide | 18 | 73 |
- Uses inexpensive and low-toxicity potassium carbonate as base.
- Mild heating conditions and straightforward workup.
- Applicable to a variety of benzyl carbamate derivatives.
Industrial Scale Considerations
- Temperature, pressure, and reagent purity are tightly controlled to ensure reproducibility.
- Anhydrous conditions and inert atmosphere (e.g., nitrogen) are often employed to minimize side reactions.
- Continuous monitoring of reaction progress by HPLC or TLC is common.
- Typically involves recrystallization from suitable solvents or chromatographic techniques.
- Formation of oxalate salt is a common step to enhance product handling and stability.
Summary of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Carbamoylation of 2-amino-3,3-difluoropropanol | Benzyl chloroformate, TEA | Anhydrous, 0–25°C | 75–85 | Requires strict moisture control |
| Transcarbamation in primary alcohols | Benzyl carbamate, K2CO3 | Reflux in MeOH or EtOH, 16–24h | 75–84 | Mild, green chemistry approach |
| Amidation in secondary alcohols | Benzyl carbamate, K2CO3, acid chloride | Reflux in isopropanol, 16–24h | 71–81 | Converts carbamates to amides efficiently |
Research Findings and Mechanistic Insights
- The carbamoylation reaction proceeds via nucleophilic attack of the amino group on the benzyl chloroformate carbonyl carbon, facilitated by the base scavenging the generated HCl.
- Potassium carbonate acts as a mild base promoting transcarbamation by generating alkoxide ions in alcohol solvents, which then displace the benzyl group.
- Amidation in secondary alcohols involves initial formation of potassium carbamate salts followed by reaction with acid chlorides to form amides.
- The presence of difluoromethyl groups enhances the chemical stability and lipophilicity of the compound, which is beneficial for downstream applications.
Chemical Reactions Analysis
Types of Reactions: Benzyl (2-amino-3,3-difluoropropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl (2-amino-3,3-difluoropropyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (2-amino-3,3-difluoropropyl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- The amino group in this compound increases basicity compared to its hydroxy analog (pKa ~11.6 vs.
- The tetrazolyl-containing derivative () exhibits higher molecular weight and complexity, necessitating cold storage due to reduced stability .
Enzyme Inhibition Profiles
Carbamates are widely studied for cholinesterase inhibition.
Key Observations :
- Benzyl carbamates generally exhibit strong BuChE inhibition due to interactions with Trp82 in the enzyme’s active site, as seen in isosorbide derivatives .
Stability and Metabolic Resistance
- Benzyl ethers (e.g., Compound 18a) show stability in plasma despite lower potency, resisting hydrolysis by carboxylesterases .
- Carbamate esters (e.g., isosorbide 2-benzyl carbamate 5-benzoate) are potent but may hydrolyze faster in vivo .
- The amino group in this compound could enhance metabolic stability compared to ester-containing analogs, though this requires experimental validation.
Biological Activity
Benzyl (2-amino-3,3-difluoropropyl)carbamate is a compound that has garnered attention in various fields of research due to its unique chemical structure and biological activity. This article explores its biological mechanisms, potential applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H14F2N2O2
- Molecular Weight : 244.24 g/mol
- Functional Groups : Contains a benzyl group, an amino group, and a carbamate moiety with difluoropropyl substitution.
This compound's structure allows it to interact with biological systems effectively, particularly as an enzyme inhibitor.
This compound primarily functions as an enzyme inhibitor . It binds to the active sites of specific enzymes, preventing substrate binding and inhibiting catalytic activity. This mechanism is critical in regulating biochemical pathways and can be leveraged in therapeutic contexts.
Interaction with Biological Targets
-
Enzyme Inhibition :
- The compound has shown potential in inhibiting various enzymes, which can be beneficial in treating diseases where enzyme activity contributes to pathogenesis.
- Studies indicate that it effectively interacts with specific targets, modulating their activity and influencing cellular signaling pathways.
-
Receptor Modulation :
- This compound may also interact with cellular receptors, leading to altered signaling cascades that can affect cell function and behavior.
Biological Activity
The biological activity of this compound has been explored in various studies:
- Antitumor Activity : Research indicates that derivatives of benzyl carbamates exhibit antitumor properties by inhibiting cancer cell proliferation through enzyme inhibition .
- Neuroprotective Effects : Some studies have suggested that related compounds may provide neuroprotective effects by modulating neurotransmitter systems.
Case Study 1: Enzyme Inhibition
In a study examining the inhibitory effects on cyclin-dependent kinases (CDKs), this compound demonstrated significant inhibition of CDK activity, leading to reduced tumor cell growth. The IC50 values indicated potent activity comparable to established inhibitors .
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 5.2 | CDK |
| Control Inhibitor | 4.8 | CDK |
Case Study 2: Neuroprotective Potential
A separate investigation into the neuroprotective properties of related carbamates revealed that these compounds could prevent neuronal apoptosis in vitro. The mechanism was attributed to their ability to inhibit specific apoptotic enzymes .
| Compound | Neuronal Viability (%) | Apoptotic Enzyme Activity |
|---|---|---|
| This compound | 85% | Reduced by 30% |
| Control | 60% | Baseline |
Applications in Medicine
This compound is being investigated for its potential applications in drug development:
- Drug Design : Its structural characteristics make it a valuable lead compound for developing new therapeutics targeting specific enzymes or receptors.
- Pharmaceutical Intermediate : The compound serves as a building block in synthesizing more complex molecules used in pharmaceutical formulations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzyl (2-amino-3,3-difluoropropyl)carbamate, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves carbamate formation via reaction of benzyl chloroformate with a fluorinated amine precursor. Key steps include:
- Fluorination : Use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce difluoromethyl groups .
- Protection/Deprotection : Benzyl carbamate (Cbz) protection of the amine group under basic conditions (e.g., NaHCO₃) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for high-purity isolation .
- Critical Parameters : Catalyst selection (e.g., DMAP for acylation), temperature control (0–25°C to prevent side reactions), and solvent polarity (THF or DCM) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Analytical Workflow :
- NMR : ¹⁹F NMR to confirm difluoropropyl configuration; ¹H/¹³C NMR for backbone assignment .
- HPLC : Reverse-phase C18 column (ACN/H₂O + 0.1% TFA) to assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) for molecular ion verification .
Q. What stability challenges arise during storage, and how can degradation be mitigated?
- Findings :
- Moisture Sensitivity : Hydrolysis of the carbamate group occurs in humid conditions; store under inert gas (argon) in sealed containers .
- Thermal Stability : Decomposition observed above 40°C; recommend refrigeration (2–8°C) for long-term storage .
Advanced Research Questions
Q. How does the difluoropropyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The electron-withdrawing effect of fluorine atoms reduces nucleophilicity at the β-carbon but enhances stability of transition states in SN2 reactions. Comparative studies with non-fluorinated analogs show 2–3x slower reaction rates .
- Experimental Design : Kinetic analysis using alkylation with methyl iodide in DMF, monitored by ¹H NMR .
Q. What computational models predict the compound’s pharmacokinetic properties (e.g., LogP, bioavailability)?
- In Silico Tools :
- LogP Prediction : Use Molinspiration or SwissADME; experimental LogP ~1.8 (vs. predicted 1.7) .
- Metabolic Stability : CYP450 docking simulations (AutoDock Vina) identify potential oxidation sites .
- Validation : Compare with in vitro microsomal assays (rat liver S9 fractions) .
Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. activation) be resolved?
- Troubleshooting Framework :
- Assay Conditions : Test pH dependence (e.g., esterase inhibition varies at pH 6.5 vs. 7.4) .
- Concentration Gradients : Dose-response curves (1 nM–100 µM) to identify non-linear effects .
- Orthogonal Validation : Cross-validate with SPR (surface plasmon resonance) for binding affinity .
Q. What strategies enhance the compound’s selectivity for target enzymes in complex biological matrices?
- Approaches :
- Structural Modifications : Introduce steric hindrance via tert-butyl groups on the benzyl ring .
- Prodrug Design : Mask the carbamate with a labile protecting group (e.g., p-nitrophenyl ester) for site-specific activation .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to determine the most reliable value?
- Resolution Protocol :
- DSC Analysis : Differential scanning calorimetry (heating rate 10°C/min) to detect polymorphs .
- Interlab Comparison : Cross-reference with independent studies (e.g., PubChem data vs. in-house measurements).
Methodological Tables
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Fluorination Reagent | DAST | 85% yield, 90% purity | |
| Solvent for Acylation | Dichloromethane (DCM) | Minimal side-product formation | |
| Purification Method | Silica Gel Chromatography | Purity >98% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
